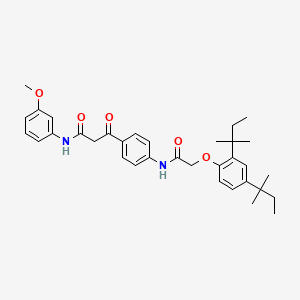

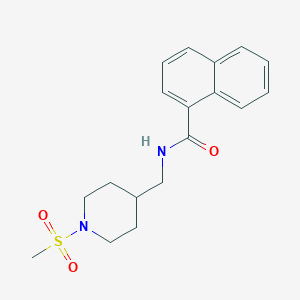

![molecular formula C19H12ClN3O5S3 B2396254 4-氯-3-硝基苯磺酰胺-N-(3-(苯并[d]噻唑-2-基硫)-4-羟基苯基) CAS No. 361179-62-6](/img/structure/B2396254.png)

4-氯-3-硝基苯磺酰胺-N-(3-(苯并[d]噻唑-2-基硫)-4-羟基苯基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a multifaceted compound that exhibits a wide array of properties making it significant in various fields of scientific research. This compound's unique structure, characterized by benzo[d]thiazole and nitrobenzenesulfonamide moieties, endows it with distinctive chemical reactivity and biological activity.

科学研究应用

Chemistry

Catalysis: Acts as a ligand in coordination chemistry for catalytic reactions.

Synthesis: Intermediate for the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural motifs.

Antimicrobial Activity: Exhibits significant activity against a range of microbial species.

Medicine

Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Material Science: Used in the development of novel materials with specific properties, such as enhanced durability or specific reactivity.

作用机制

Target of Action

The primary target of this compound is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound also exhibits inhibitory activity against COX-1 , an enzyme involved in inflammation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . In the case of DprE1, this results in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the bacterium’s death . For COX-1, the compound’s binding prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis by inhibiting DprE1 . This leads to the death of the bacterium, thereby exerting an anti-tubercular effect . Additionally, by inhibiting COX-1, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins and thus alleviating inflammation .

Result of Action

The compound’s action results in the death of M. tuberculosis cells due to the disruption of cell wall biosynthesis . This makes it a potential candidate for the treatment of tuberculosis . Additionally, the compound’s inhibition of COX-1 leads to a reduction in inflammation, suggesting potential anti-inflammatory properties .

生化分析

Biochemical Properties

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound’s interaction with proteins such as tubulin can disrupt microtubule formation, leading to potential anticancer effects . Additionally, it can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion . The compound’s ability to interact with DNA and RNA can lead to changes in gene expression, affecting protein synthesis and cellular functions . Additionally, it can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to metabolic degradation and the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to adverse effects.

Metabolic Pathways

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of key metabolites, affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound’s localization and accumulation in specific tissues can enhance its therapeutic effects and reduce off-target toxicity .

Subcellular Localization

The subcellular localization of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps. Here's a generalized synthetic route:

Formation of Benzo[d]thiazol-2-ylthio Moiety:

Reagent: 2-Mercaptobenzo[d]thiazole

Conditions: Thiolation reaction under basic or acidic conditions

Attachment to Hydroxyphenyl Group:

Reagents: 4-hydroxyphenyl group, appropriate coupling agents

Conditions: Often conducted under mild heating with catalysts to enhance yield

Incorporation of Chloro-Nitrobenzenesulfonamide:

Reagents: 4-chloro-3-nitrobenzenesulfonyl chloride

Conditions: Involves sulfonamide formation, typically under aqueous conditions with a suitable base

Industrial Production Methods

Industrial production employs high-throughput reactors and automated processes to ensure precision and scalability. Conditions are optimized for maximum yield and purity, often involving continuous flow systems and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Acidic or basic medium

Reduction:

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Often conducted in inert atmospheres to prevent unwanted side reactions

Substitution:

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically under mild to moderate temperatures with catalysts

Major Products Formed

Oxidation: Conversion to sulfonic acids or disulfides

Reduction: Formation of corresponding amines or hydroxyl derivatives

Substitution: Various sulfonamide derivatives, depending on the nucleophile used

相似化合物的比较

Unique Aspects

The combination of benzo[d]thiazole, hydroxyphenyl, chloro, and nitro groups in this compound creates a unique chemical profile. This diversity provides unique reactivity and biological activity not commonly seen in simpler molecules.

Similar Compounds

Benzo[d]thiazole Derivatives: Share the thiazole ring structure but lack other substituents.

Nitrobenzenesulfonamides: Similar sulfonamide and nitro group without the thiazole ring.

Phenyl Sulfides: Exhibit sulfur-phenyl bonds but lack additional functional groups.

Conclusion: N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide stands out due to its multifaceted nature and significant potential in various scientific fields. Its unique structure and reactivity make it a subject of extensive research, contributing to advancements in chemistry, biology, medicine, and industry.

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCRIHMGSREZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

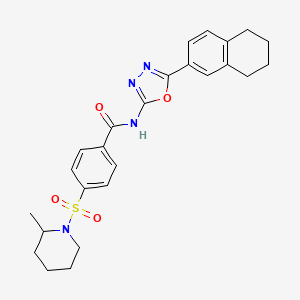

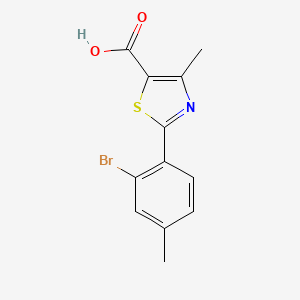

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)

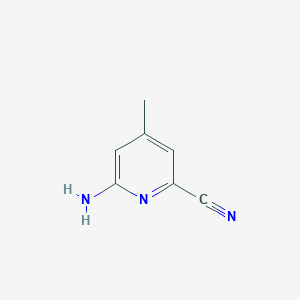

![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)

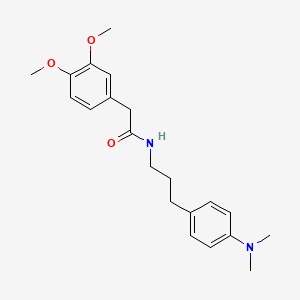

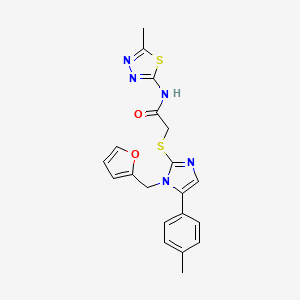

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)